molecular formula C12H17ClFN B13260352 [(3-Chloro-4-fluorophenyl)methyl](3-methylbutan-2-yl)amine

[(3-Chloro-4-fluorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13260352
M. Wt: 229.72 g/mol
InChI Key: IYEHVTHCIMSDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-fluorophenyl)methylamine is a secondary amine featuring a 3-chloro-4-fluorophenylmethyl group attached to a branched 3-methylbutan-2-yl chain. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions between a chloro intermediate and a branched amine, as seen in analogous pathways .

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17ClFN/c1-8(2)9(3)15-7-10-4-5-12(14)11(13)6-10/h4-6,8-9,15H,7H2,1-3H3

InChI Key

IYEHVTHCIMSDNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3-methylbutan-2-amine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

(3-Chloro-4-fluorophenyl)methylamine undergoes various chemical reactions, including:

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Substituents

N-(3-Chloro-4-fluorophenyl)-N-(2-fluoro-4-(hydrazinecarbonyl)benzyl)tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
  • Structure : Shares the 3-chloro-4-fluorophenyl group but incorporates a thiopyran carboxamide core instead of an amine.
  • Synthesis: Requires multi-step reactions, including dissolution in ethanol, heating (80°C for 5 h), and purification by concentration. Yield: 95.2% .
Quinazoline Derivatives (e.g., N4-(3-Chloro-4-fluorophenyl)-N2-methylquinazoline-4,4'-diamine)
  • Structure : Retains the 3-chloro-4-fluorophenyl substituent but fused to a quinazoline diamine scaffold .
  • Synthesis : Involves refluxing with methyl/ethyl amine in acetonitrile, followed by crystallization. Similar to the target compound’s likely amine-substitution pathway but with heterocyclic intermediates.
  • Biological Relevance : Quinazoline derivatives are often bioactive; the target compound’s branched alkyl chain may confer distinct pharmacokinetic properties.
N-Methyl-4-(3-aminophenyl)-3-butan-1-amine
  • Synthesis: Prepared via reaction of methylamine with 1-chloro-4-(3-aminophenyl)-butane, derived from thionyl chloride treatment of an alcohol precursor .
  • Comparison : The target compound likely follows a parallel route, substituting methylamine with 3-methylbutan-2-yl amine. The branched chain may reduce crystallinity, complicating purification compared to linear analogs.

Physicochemical Property Comparison

Lipophilicity of Chlorophenyl Carbamates
  • Data: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates exhibit log k (HPLC-derived lipophilicity) values ranging from 2.1 to 4.3, influenced by alkyl chain length .
  • Implications : The target compound’s log k is expected to be lower due to its branched alkylamine, which may enhance aqueous solubility relative to carbamates.

Data Tables

Table 2: Physicochemical Properties

Compound Type log k (HPLC) Solubility Trends Reference
Chlorophenyl Carbamates 2.1–4.3 Decreases with alkyl length
Target Amine (Predicted) ~2.5–3.0 Higher due to branching -

Discussion of Research Findings

  • Synthetic Efficiency : The thiopyran carboxamide’s high yield (95.2%) suggests optimized conditions that could inform the target compound’s synthesis .
  • Bioactivity Potential: Quinazoline derivatives’ anticancer activity highlights the importance of the 3-chloro-4-fluorophenyl group; the target compound’s amine backbone may offer novel interaction sites .
  • Property Optimization : Branched alkyl chains (e.g., 3-methylbutan-2-yl) likely improve solubility over linear analogs, balancing lipophilicity for drug-likeness .

Biological Activity

(3-Chloro-4-fluorophenyl)methylamine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include halogen substituents and an amine functional group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in pharmacology.

  • Chemical Formula : C12H17ClF
  • Molecular Weight : 229.72 g/mol
  • CAS Number : 1248429-49-3

Synthesis

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves several steps:

  • Formation of the Phenyl Ring : Starting with a suitable precursor, a chlorination and fluorination process is applied to introduce the halogen substituents.
  • Amine Formation : The branched alkyl amine group is introduced through reductive amination or similar methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to (3-Chloro-4-fluorophenyl)methylamine exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition measuring 20.5 mm and 17.0 mm, respectively . This suggests that (3-Chloro-4-fluorophenyl)methylamine may possess similar antimicrobial effects.

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or specific enzymatic pathways. Compounds with halogen substituents often exhibit enhanced lipophilicity, allowing them to penetrate cellular membranes more effectively, which can lead to disruption of cellular functions.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameCAS NumberZone of Inhibition (mm)Activity Type
(3-Chloro-4-fluorophenyl)methylamine1248429-49-3TBDAntibacterial
(4-Bromo-3-fluorophenyl)methylamine1499768-41-018.0Antibacterial
(5-Bromo-2-fluorophenyl)methylamine1248429-49-319.5Antibacterial

Pharmacological Applications

The unique structure of (3-Chloro-4-fluorophenyl)methylamine positions it as a candidate for further pharmacological research:

  • Potential as Antibiotics : Given its antibacterial properties, it could be developed into a new class of antibiotics.
  • Antiviral Research : Similar compounds have shown promise in antiviral applications, warranting investigation into this compound's efficacy against viral pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.